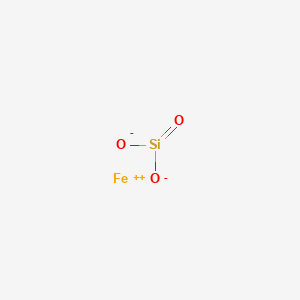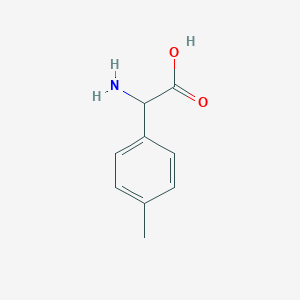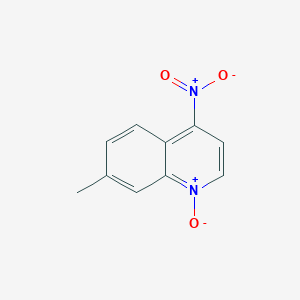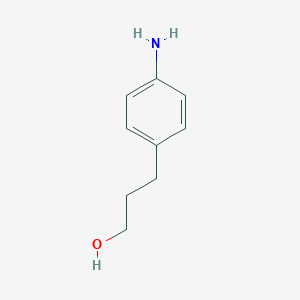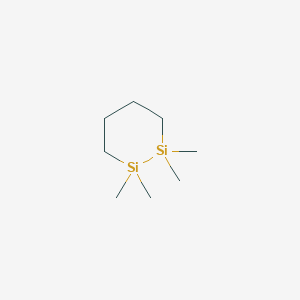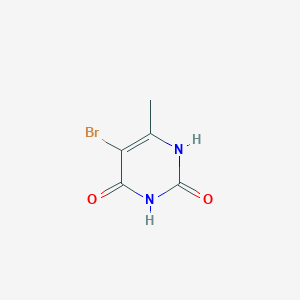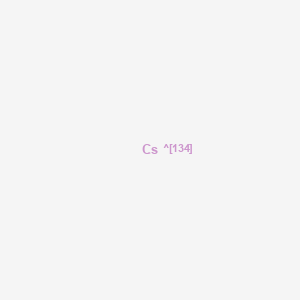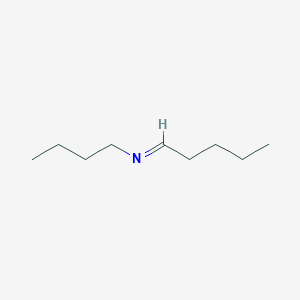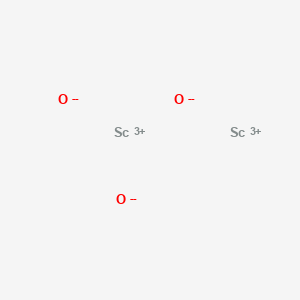
Scandium oxide
説明
Scandium oxide, also known as scandia, is an inorganic compound with the chemical formula Sc₂O₃. It is one of the oxides of rare earth elements and is characterized by its high melting point and white powder appearance. This compound is primarily used in the preparation of other scandium compounds and finds applications in high-temperature systems, electronic ceramics, and glass compositions due to its resistance to heat and thermal shock .
作用機序
Target of Action
Scandium(III) oxide, also known as scandia, is an inorganic compound with the formula Sc2O3 . It is primarily used in the preparation of other scandium compounds and in high-temperature systems due to its resistance to heat and thermal shock . It also finds use in electronic ceramics and glass composition .
Mode of Action
Scandium(III) oxide reacts with most acids upon heating, producing the expected hydrated product . For instance, when heated in excess aqueous HCl, it produces hydrated ScCl3·nH2O . This compound can be rendered anhydrous by evaporation to dryness in the presence of NH4Cl . The presence of NH4Cl is required, as the hydrated ScCl3·nH2O would otherwise form a mixed oxychloride upon drying .
Biochemical Pathways
For example, it can catalyze the dehydration of amino alcohols to unsaturated amines . It can also be used as a precursor to prepare scandium(III) trifluoromethanesulfonate, which can be used to catalyze the nitration of aromatic compounds .
Pharmacokinetics
It is known that scandium(iii) oxide is insoluble in water but soluble in hot acids . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, but more research would be needed to confirm this.
Result of Action
The primary result of Scandium(III) oxide’s action is the formation of other scandium compounds, such as ScCl3·nH2O, when it reacts with acids . In the context of its use as a catalyst, the result of its action would be the formation of the desired product, such as unsaturated amines from the dehydration of amino alcohols .
Action Environment
The action of Scandium(III) oxide is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its reaction with acids requires heating . Additionally, the presence of NH4Cl is necessary to prevent the formation of a mixed oxychloride when producing anhydrous ScCl3 . Its use as a catalyst in the dehydration of amino alcohols would also be influenced by the specific conditions of the reaction .
準備方法
Synthetic Routes and Reaction Conditions: Scandium oxide is typically synthesized from scandium-rich ores such as thortveitite, euxenite, and gadolinite. The process involves mixing these ores with acid, followed by a series of steps involving precipitation and purification to obtain pure scandium(III) oxide .
Industrial Production Methods: Industrial production of scandium(III) oxide often involves the extraction of scandium as a by-product from the processing of other metals like aluminum and uranium. The extracted scandium is then converted to scandium(III) oxide through a series of chemical reactions and purification steps .
化学反応の分析
Types of Reactions: Scandium oxide undergoes various chemical reactions, including:
Oxidation: Scandium metal tarnishes in air and burns readily to form scandium(III) oxide.
Substitution: this compound reacts with most acids upon heating to produce hydrated scandium compounds.
Common Reagents and Conditions:
Hydrochloric Acid: Used to produce hydrated scandium chloride.
Triflic Acid: Used to convert scandium(III) oxide into hydrated scandium(III) triflate.
Major Products Formed:
Scandium Chloride: Formed by reacting scandium(III) oxide with hydrochloric acid.
Scandium Triflate: Formed by reacting scandium(III) oxide with triflic acid.
特性
IUPAC Name |
oxygen(2-);scandium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sc/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMWXTVGKLUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sc2O3, O3Sc2 | |
| Record name | scandium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Scandium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Scandium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Scandium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.910 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless powder; [MSDSonline] | |
| Record name | Scandium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12060-08-1 | |
| Record name | Scandium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCANDIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0G94L07ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



